N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(1-naphthyl)acrylamide
Overview
Description
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(1-naphthyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is also known as TFA-1, and its chemical formula is C22H14ClF3NO. This compound has been synthesized using various methods, and its mechanism of action is still being studied. In
Mechanism of Action
The mechanism of action of TFA-1 is still being studied. However, it has been suggested that TFA-1 may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that TFA-1 may modulate the activity of certain neurotransmitters that are involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects
TFA-1 has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate the activity of certain neurotransmitters. It has also been shown to exhibit anti-inflammatory properties and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of TFA-1 is its potential applications in various fields of scientific research. It has been extensively studied for its potential applications in cancer research and the treatment of neurodegenerative diseases. However, one of the limitations of TFA-1 is its toxicity. It has been shown to exhibit toxicity at high concentrations, which may limit its potential applications in certain experiments.
Future Directions
There are several future directions for the study of TFA-1. One of the future directions is the further study of its mechanism of action. The exact mechanism of action of TFA-1 is still being studied, and further research in this area may lead to the development of new therapeutic strategies. Another future direction is the study of the potential applications of TFA-1 in other fields of scientific research, such as cardiovascular disease and diabetes. Additionally, the development of new derivatives of TFA-1 may lead to the development of more potent and less toxic compounds.
Scientific Research Applications
TFA-1 has been extensively studied for its potential applications in various fields of scientific research. One of its most significant applications is in the field of cancer research. TFA-1 has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
(E)-N-[4-chloro-2-(trifluoromethyl)phenyl]-3-naphthalen-1-ylprop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3NO/c21-15-9-10-18(17(12-15)20(22,23)24)25-19(26)11-8-14-6-3-5-13-4-1-2-7-16(13)14/h1-12H,(H,25,26)/b11-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOJWTSPQNBBEH-DHZHZOJOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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